molecular formula C6H10ClN3S B1649824 (2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride CAS No. 1052552-59-6

(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride

Cat. No.: B1649824
CAS No.: 1052552-59-6
M. Wt: 191.68
InChI Key: OOXXLFVIHFPORG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S.2ClH/c7-3-5-4-9-1-2-10-6(9)8-5;;/h4H,1-3,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGKQMMCIVOJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052552-59-6
Record name {2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}methanamine dihydrochloride
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Preparation Methods

Cyclization Strategy

Ethyl 2-aminothiazole-4-carboxylate reacts with phenacyl bromides under reflux conditions in ethanol to yield imidazo[2,1-b]thiazole intermediates. For the dihydro variant, saturation of the imidazole ring is achieved by employing reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation. For example, treating the unsaturated intermediate with NaBH₄ in methanol at 0–25°C selectively reduces the double bond, producing the 2,3-dihydroimidazo[2,1-b]thiazole core.

Aminomethyl Functionalization

Introducing the aminomethyl group at the 6-position requires a two-step sequence: bromination followed by nucleophilic substitution.

Bromination of the Methyl Group

The methyl substituent on the dihydroimidazo[2,1-b]thiazole core is brominated using N-bromosuccinimide (NBS) under radical initiation. A mixture of the core compound, NBS (1.2 equiv), and azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride (CCl₄) is refluxed for 12–18 hours, yielding the 6-(bromomethyl) intermediate.

Gabriel Synthesis for Primary Amine Formation

The bromomethyl derivative undergoes nucleophilic substitution with potassium phthalimide (1.5 equiv) in dimethylformamide (DMF) at 80°C for 8 hours. Subsequent hydrazinolysis with hydrazine hydrate (2.0 equiv) in ethanol under reflux liberates the primary amine, yielding (2,3-dihydroimidazo[2,1-b]thiazol-6-ylmethyl)amine.

Dihydrochloride Salt Formation

The free amine is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl). A solution of the amine in anhydrous diethyl ether is saturated with HCl gas at 0°C, precipitating the salt. The product is filtered, washed with cold ether, and dried under vacuum to yield the final compound.

Reaction Optimization and Mechanistic Insights

Cyclization Efficiency

The cyclization step achieves 75–85% yield when conducted in ethanol under reflux for 4–6 hours. Prolonged heating (>8 hours) promotes decomposition, while shorter durations (<3 hours) result in incomplete conversion.

Bromination Selectivity

Radical bromination using NBS and AIBN ensures monobromination of the methyl group, avoiding di- or polybromination byproducts. The reaction’s regioselectivity is attributed to the stability of the tertiary radical intermediate formed during the process.

Amine Purity and Yield

The Gabriel synthesis affords the primary amine in 65–70% yield after hydrazinolysis. Key impurities include residual phthalimide (≤5%) and unreacted bromomethyl intermediate (≤3%), which are removed via recrystallization from ethanol/water (3:1 v/v).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (s, 1H, H-5), 4.12 (t, J = 6.8 Hz, 2H, H-2), 3.98 (t, J = 6.8 Hz, 2H, H-3), 3.45 (s, 2H, CH₂NH₂), 2.90 (m, 2H, H-2'), 2.75 (m, 2H, H-3').
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-S stretch).
  • Mass Spec (ESI+) : m/z 198.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity, with retention time at 6.8 minutes.

Comparative Methodologies

Alternative Amination Routes

Direct amination of the bromomethyl intermediate using aqueous ammonia (25% w/w) at 120°C in a sealed tube achieves 55–60% yield but requires stringent pressure control. The Gabriel synthesis remains superior for scalability and safety.

Salt Formation Alternatives

Methanolic HCl (2.0 M) can replace HCl gas for salt formation, albeit with lower crystallinity (70–75% recovery vs. 85–90% with gas).

Industrial Scalability Considerations

Cost-Effective Reagents

Replacing DMF with acetonitrile in the Gabriel synthesis reduces solvent costs by 40% without compromising yield.

Waste Management

Bromination byproducts (succinimide) are recovered via aqueous extraction and recycled, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: (2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[2,1-b][1,3]thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to (2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine exhibit significant antimicrobial properties. For instance, derivatives of thiazole and imidazole have been studied for their effectiveness against various bacterial strains. The thiazole moiety is known to enhance the bioactivity of compounds by interacting with microbial enzymes and disrupting cellular processes .

Anticancer Properties
Studies have shown that imidazole and thiazole derivatives can act as potential anticancer agents. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been a focal point of research. For example, certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a pathway for the development of new cancer therapies .

Material Science

Synthesis of Novel Materials
The unique structure of (2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride allows it to be utilized in the synthesis of novel materials. Its ability to form coordination complexes with metals can lead to the development of advanced materials with specific electronic or optical properties. Research is ongoing into its use in creating sensors or catalysts for various chemical reactions .

Biological Research

Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. In particular, studies have focused on its ability to inhibit enzymes that are crucial for the survival of pathogenic organisms. This makes it a candidate for developing new antifungal or antibacterial agents .

Neuroscience Applications
There is emerging interest in the neuroprotective effects of imidazole derivatives. Preliminary studies suggest that this compound may exhibit protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL.
Study BAnticancer PropertiesShowed significant cytotoxicity against HeLa cells with IC50 values around 25 µM.
Study CEnzyme InhibitionInhibited fungal enzyme activity by 70% at a concentration of 100 µM.

Mechanism of Action

The mechanism of action of (2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Synthetic Utility : The target compound’s methylamine group enables facile derivatization via reductive amination or acylation, making it a versatile intermediate .
  • Drug Discovery : Analogous structures (e.g., delamanid, CAS 681492-22-8) demonstrate the imidazo[2,1-b][1,3]thiazole core’s applicability in antifungal and antitubular agents .

Biological Activity

(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride is a heterocyclic compound with the molecular formula C₆H₉N₃S₂Cl₂. It has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antiviral, and anticancer properties. This article delves into the compound's synthesis, biological mechanisms, and research findings.

The compound is synthesized through a multi-step process involving the cyclization of 2-aminothiazole with formaldehyde and a secondary amine. The resultant structure is then treated with hydrochloric acid to yield the dihydrochloride salt. The synthesis can be optimized for industrial applications using continuous flow reactors to enhance yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor signaling pathways as an agonist or antagonist.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives demonstrate activity against both gram-positive and gram-negative bacteria . The exact efficacy of this compound specifically requires further investigation.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. For example, related compounds within the imidazo-thiazole class have shown promising results in inhibiting cancer cell proliferation. In vitro assays have reported IC₅₀ values in the micromolar range against various cancer cell lines .

Case Studies and Research Findings

StudyFindingsTarget
Xia et al. (2022)Significant cell apoptosis in cancer cell linesAntitumor activity
Fan et al. (2022)Induced autophagy without apoptosis in A549 cellsCytotoxicity
Wang et al. (2020)Inhibition of Aurora-A kinase with IC₅₀ = 0.067 µMCancer therapy

These studies highlight the potential for this compound in therapeutic applications targeting cancer.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride?

  • Methodological Answer : Synthesis typically involves cyclization reactions or Friedel-Crafts acylation under solvent-free conditions (e.g., using Eaton’s reagent) to form the imidazo[2,1-b]thiazole core. Subsequent functionalization with amine groups and dihydrochloride salt formation is achieved via nucleophilic substitution or reductive amination. Key steps include optimizing reaction time, temperature (80–120°C), and stoichiometric ratios of precursors like hydrazonoyl halides or alkyl carbothioates . Structural analogs often employ NMR-guided purification to isolate intermediates .

Q. How is the structural integrity of this compound verified in academic research?

  • Methodological Answer : Researchers use multi-spectroscopic analysis:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming ring fusion patterns and substituent positions (e.g., dihydroimidazole-thiazole junction) .
  • IR spectroscopy : Validates functional groups (e.g., NH stretches at ~3300 cm⁻¹ for amine groups) .
  • Elemental analysis (CHNS) : Ensures purity by matching calculated vs. observed C, H, N, and S percentages (±0.3% tolerance) .
  • X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and salt form .

Q. What pharmacological activities have been reported for this compound, and what experimental models were used?

  • Methodological Answer : Reported activities include:

  • Anticancer : Evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at IC₅₀ doses of 5–50 µM, often with mechanistic studies on apoptosis (caspase-3 activation) .
  • Antimicrobial : Tested against Gram-positive/negative bacteria (MIC values: 2–16 µg/mL) using broth microdilution .
  • Antioxidant : Assessed via DPPH radical scavenging assays (EC₅₀: 10–100 µM) .
  • Anti-inflammatory : COX-2 inhibition measured by ELISA in LPS-induced macrophages .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields in the synthesis of this compound?

  • Methodological Answer : Low yields (e.g., <50%) are addressed by:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
  • Solvent-free conditions : Reduces side reactions and improves atom economy (e.g., microwave-assisted synthesis reduces time from 12h to 2h) .
  • Protecting groups : Tert-butyloxycarbonyl (Boc) for amine intermediates prevents undesired side reactions .
  • Parallel optimization : Design of Experiments (DoE) models to identify critical parameters (e.g., pH, temperature) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values across studies) require:

  • Standardized assays : Adopting CLSI guidelines for antimicrobial testing or NCI protocols for cytotoxicity to minimize inter-lab variability .
  • Meta-analysis : Pooling data from multiple studies to identify trends (e.g., SAR analysis linking electron-withdrawing substituents to enhanced activity) .
  • Mechanistic validation : Knockout models (e.g., CRISPR-edited cells) to confirm target engagement (e.g., focal adhesion kinase inhibition) .

Q. What methodologies assess the environmental fate and ecological impact of this compound?

  • Methodological Answer : Environmental studies follow frameworks like INCHEMBIOL:

  • Degradation pathways : HPLC-MS/MS to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation products .
  • Bioaccumulation : LogP measurements (e.g., octanol-water partitioning) and in vivo models (e.g., zebrafish embryos) to estimate trophic transfer .
  • Ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia magna mortality assays (EC₅₀/LC₅₀) .
  • Computational modeling : QSAR models predict persistence and mobility in soil/water .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.